

# Application Note: Quantitative Analysis of Plasticizers in Food Samples Using Deuterated Internal Standards

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Compound of Interest		
Compound Name:	Di(2-ethylhexyl) azelate-d14	
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# Introduction

Plasticizers are additives used to increase the flexibility, durability, and transparency of plastics. Phthalates are a common class of plasticizers widely used in food packaging materials, such as polyvinyl chloride (PVC).[1] Due to their weak chemical bonds with the polymer matrix, these compounds can migrate from packaging materials into foodstuffs, leading to human exposure. [2] Concerns over the potential adverse health effects of plasticizers, including their classification as endocrine-disrupting chemicals, have led to increased regulatory scrutiny and the need for sensitive and reliable analytical methods for their quantification in food matrices.[1]

The analysis of plasticizers in complex food matrices presents significant challenges, including potential contamination during sample preparation and matrix-induced signal suppression or enhancement during instrumental analysis.[1] Isotope dilution mass spectrometry (IDMS), which utilizes deuterated internal standards, is a robust technique to overcome these challenges.[1] Deuterated internal standards are isotopically labeled analogs of the target analytes that exhibit nearly identical chemical and physical properties.[1] By spiking the sample with a known amount of a deuterated standard prior to sample preparation, it is possible to compensate for analyte loss during extraction and cleanup and to correct for matrix effects.[1]

This application note provides a detailed protocol for the quantitative analysis of common plasticizers in various food samples using deuterated internal standards, with detection by both



Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

# **Experimental Protocols Materials and Reagents**

- Solvents: Acetonitrile, hexane, methanol, dichloromethane, ethyl acetate (all high-purity or residue grade).
- Reagents: Anhydrous sodium sulfate, formic acid, ammonium acetate.
- Standards: Native plasticizer standards (e.g., DMP, DEP, DBP, BBP, DEHP, DINP, etc.) and their corresponding deuterated internal standards (e.g., DMP-d4, DEP-d4, DBP-d4, BBP-d4, DEHP-d4).[4][5]
- Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup.

# **Standard Preparation**

- Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standards in a suitable solvent (e.g., isohexane or methanol).[4][5]
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the native plasticizer stock solution. Spike each calibration standard with the deuterated internal standard mix at a constant concentration.

# **Sample Preparation**

To minimize background contamination, it is crucial to avoid contact with plastic materials throughout the analysis.[4][6] All glassware should be thoroughly cleaned and rinsed with a suitable solvent.

#### 2.3.1. Extraction

The choice of extraction solvent and method depends on the food matrix.

Liquid Samples (e.g., beverages, oils):



- Homogenize the sample if necessary.
- Spike a known amount of the sample with the deuterated internal standard solution.
- Perform a liquid-liquid extraction (LLE) using a suitable solvent such as hexane or a mixture of methylene chloride and petroleum ether. [7][8]
- For oily samples, an extraction with acetonitrile followed by a hexane wash can be used to remove lipids.
- Solid and Semi-Solid Samples (e.g., meats, cheese, powdered foods):
  - Homogenize the sample.
  - Weigh a representative portion of the homogenized sample.
  - Spike the sample with the deuterated internal standard solution.
  - Add an extraction solvent (e.g., acetonitrile, dichloromethane, or a mixture) and homogenize further.
  - Ultrasonication can be used to improve extraction efficiency. [5][9]
  - Centrifuge the sample and collect the supernatant. Repeat the extraction process on the residue for exhaustive extraction.

#### 2.3.2. Cleanup

For complex matrices, a cleanup step may be necessary to remove interferences.

- Solid Phase Extraction (SPE): Pass the extract through an appropriate SPE cartridge (e.g., Florisil, C18) to remove interfering compounds. Elute the target analytes with a suitable solvent.
- Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This
  technique is effective for removing high molecular weight interferences such as lipids from
  fatty food samples.[2]



#### 2.3.3. Concentration

The final extract is concentrated to a small volume, typically under a gentle stream of nitrogen, before instrumental analysis.[7]

# **Instrumental Analysis**

#### 2.4.1. GC-MS/MS Analysis

- Gas Chromatograph (GC):
  - Column: A low-bleed capillary column suitable for phthalate analysis (e.g., DB-5ms, HP-5ms).
  - Injector: Splitless mode.
  - Oven Temperature Program: A typical program starts at a low temperature (e.g., 80-100°C), ramps up to a higher temperature (e.g., 280-300°C), and holds for a few minutes.
     [4]
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI).
  - Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. For each analyte and its deuterated internal standard, specific precursor-toproduct ion transitions are monitored.[4]

#### 2.4.2. LC-MS/MS Analysis

- · Liquid Chromatograph (LC):
  - Column: A C18 or Phenyl-Hexyl reversed-phase column.[5]
  - Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.[5]
- Mass Spectrometer (MS):



- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
- o Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]

# **Data Presentation**

The following tables summarize quantitative data for plasticizer analysis in food samples.

Table 1: Example Plasticizer Concentrations Detected in Various Food Items.

Food Item	Plasticizer	Concentration Range (µg/kg)	Reference
Fast Food Hamburgers	DnBP	81% detected	[10]
Fast Food Hamburgers	DEHP	70% detected	[10]
Fast Food Burritos	DEHT	Median: 6000	[10]
Cheese Pizza	Various	Lowest levels of most plasticizers	[10]
Coffee Brew	Total PAEs	159 - 5305	[7]
Cooked Meats	DBS	76 - 137 (mg/kg)	[2]
Cheese	ATBC	2 - 8 (mg/kg)	[2]

Table 2: Method Detection Limits (MDLs) and Recoveries for Plasticizer Analysis.

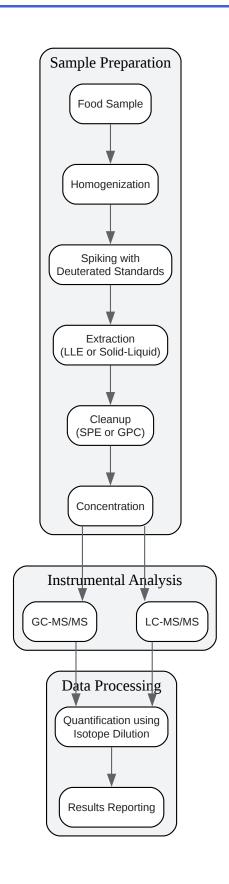


Analytical Method	Analyte	MDL (ng/g or μg/kg)	Spike Recovery (%)	Food Matrix	Reference
GC/MS	DEHT	50	-	Fast Food	[10]
GC/MS	DiNP	5	24	Fast Food	[10]
GC/MS	DEHA	1	-	Fast Food	[10]
GC/MS	DEHP-d4	-	32 - 82	Fast Food	[10]
LC-MS/MS	Phthalates	0.02 - 1.60 (ng/g)	-	Fatty Food	[11]
LC-MS/MS	ATBC	0.42 (ng/g)	-	Various	[11]
LC-MS/MS	Phthalates	63 - 98	Low-fat foods	[11]	
LC-MS/MS	Phthalates	56 - 99	High-fat foods	[11]	_

# **Workflow and Signaling Pathway Visualization**

The following diagram illustrates the general workflow for the analysis of plasticizers in food samples.





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Caption: Workflow for Plasticizer Analysis in Food.



# Conclusion

The use of deuterated internal standards in conjunction with GC-MS/MS or LC-MS/MS provides a highly accurate and reliable method for the quantification of plasticizers in a wide variety of food matrices.[1] The isotope dilution technique effectively compensates for matrix effects and variations in sample preparation, leading to robust and defensible data.[1] The protocols outlined in this application note offer a comprehensive framework for researchers and analytical laboratories to monitor plasticizer levels in food, ensuring food safety and regulatory compliance. The choice between GC-MS/MS and LC-MS/MS will depend on the specific plasticizers of interest, the complexity of the food matrix, and the desired sensitivity.[11][12]

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